Isosorbide 5-β-D-Glucuronide
CAS No.: 29542-01-6
Cat. No.: VC0057068
Molecular Formula: C12H18O10
Molecular Weight: 322.266
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29542-01-6 |
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Molecular Formula | C12H18O10 |
Molecular Weight | 322.266 |
IUPAC Name | 3,4,5-trihydroxy-6-[(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl)oxy]oxane-2-carboxylic acid |
Standard InChI | InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18) |
Standard InChI Key | TUXHDJLUUMEHAE-UHFFFAOYSA-N |
SMILES | C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Introduction
Property | Value |
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Molecular Formula | C12H18O10 |
Molecular Weight | 322.26 g/mol |
Physical State | Crystalline solid |
Solubility | Highly water-soluble |
Origin | Metabolite of isosorbide derivatives |
Isosorbide 5-β-D-Glucuronide is derived from isosorbide, which itself is well-known in the pharmaceutical industry for its role in the formulation of vasodilators such as isosorbide dinitrate and isosorbide mononitrate, compounds widely used in treating angina pectoris and heart failure. The glucuronidation process that produces this compound is a key part of Phase II metabolism, designed to increase water solubility of the parent compound and facilitate elimination.
Structural Characteristics
The structure of Isosorbide 5-β-D-Glucuronide features a unique arrangement that contributes to its pharmacological properties. The parent compound, isosorbide, is a 1,4:3,6-dianhydro-D-glucitol with a bicyclic structure containing two fused tetrahydrofuran rings. In Isosorbide 5-β-D-Glucuronide, a glucuronic acid moiety is attached via a β-glycosidic bond to the hydroxyl group at the 5-position of the isosorbide molecule.
This conjugation significantly alters the physicochemical properties of the parent compound:
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The addition of the glucuronic acid group increases the molecular weight from 146.14 g/mol (isosorbide) to 322.26 g/mol (Isosorbide 5-β-D-Glucuronide) .
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The presence of the glucuronic acid moiety enhances water solubility, which is crucial for renal excretion.
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The β-configuration of the glycosidic bond is important for recognition by specific enzymes involved in metabolism and clearance processes.
The structural specificity of Isosorbide 5-β-D-Glucuronide, particularly the position of glucuronidation at the 5-hydroxyl group, distinguishes it from other isosorbide glucuronides such as Isosorbide 2-β-D-Glucuronide, which has different metabolic pathways and pharmacokinetic properties. This positional specificity is critical for understanding the compound's biological behavior and metabolic fate.
Synthesis and Metabolism
Biosynthesis
In biological systems, the formation of Isosorbide 5-β-D-Glucuronide occurs through glucuronidation, a Phase II metabolic process. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to various substrates, including isosorbide and its derivatives .
The metabolic pathway typically involves:
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The conversion of sorbitol to isosorbide through dehydration reactions
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The selective glucuronidation at the 5-hydroxyl position by specific UGT enzymes
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The formation of the β-glycosidic bond that characterizes this glucuronide metabolite
This biosynthetic process is part of the body's detoxification system, designed to convert lipophilic compounds into more hydrophilic derivatives that can be more easily excreted in urine.
Role in Isosorbide Metabolism
Isosorbide 5-β-D-Glucuronide plays a significant role in the metabolism and elimination of isosorbide-based medications. When isosorbide dinitrate (ISDN) is administered, it undergoes denitration to form the mononitrates, including isosorbide 5-mononitrate (5-ISMN). These mononitrates can then be further metabolized through glucuronidation, leading to the formation of Isosorbide 5-β-D-Glucuronide .
Research has shown that a substantial portion of administered isosorbide derivatives is eventually excreted as glucuronide conjugates. According to available data, the remainder of metabolized isosorbide is excreted primarily as the ether glucuronide of 5-ISMN and isosorbide . This glucuronidation pathway represents an important mechanism for the elimination of isosorbide and its derivatives from the body.
Pharmacological Applications and Biological Activity
Biological Activity
While Isosorbide 5-β-D-Glucuronide itself is generally considered pharmacologically inactive compared to its parent compounds, it plays a crucial role in understanding the complete pharmacological profile of isosorbide derivatives. The parent compounds, such as isosorbide dinitrate and isosorbide mononitrate, act as vasodilators by releasing nitric oxide, which contributes to reduced vascular resistance and improved blood flow.
Applications in Research
Isosorbide 5-β-D-Glucuronide has several important applications in pharmaceutical research and development:
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It serves as a biomarker in pharmacokinetic studies to assess isosorbide metabolism and elimination
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It provides valuable information about the metabolic pathways of nitrate-based vasodilators
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It helps researchers understand potential drug-drug interactions involving glucuronidation pathways
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It aids in the development of analytical methods for detecting and quantifying isosorbide metabolites in biological samples
These research applications make Isosorbide 5-β-D-Glucuronide an important compound in the study of cardiovascular medications and their metabolism. By tracking its formation and elimination, researchers can gain insights into the complete metabolic profile of isosorbide-based therapies.
Role in Drug Metabolism and Excretion
Excretion Pathways
Isosorbide 5-β-D-Glucuronide represents a major excretion pathway for isosorbide derivatives. Studies have shown that after administration of isosorbide-containing medications, a significant portion is eliminated via renal excretion as glucuronide conjugates .
The excretion pattern typically follows this timeline:
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Approximately 93% of the total dose is excreted in the urine within 48 hours after administration
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The remainder is excreted primarily as the ether glucuronide of isosorbide 5-mononitrate and isosorbide
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Only a small percentage (approximately 1%) is eliminated via fecal excretion
This rapid and efficient elimination process is essential for maintaining appropriate therapeutic levels of the active compounds while preventing accumulation and potential toxicity.
Pharmacokinetic Considerations
The formation of Isosorbide 5-β-D-Glucuronide affects the pharmacokinetic profile of isosorbide-based medications in several ways:
Understanding these pharmacokinetic aspects is crucial for optimizing dosing regimens for isosorbide-based therapies and predicting potential interactions with other medications. The rate of formation of Isosorbide 5-β-D-Glucuronide can vary between individuals, potentially leading to differences in therapeutic response.
Comparative Analysis with Related Compounds
Isosorbide 5-β-D-Glucuronide shares structural similarities with several related compounds but differs in specific characteristics that influence its biological properties. The following table provides a comparative analysis of Isosorbide 5-β-D-Glucuronide and related compounds:
Compound | Molecular Formula | Molecular Weight (g/mol) | Distinctive Features | Primary Function |
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Isosorbide 5-β-D-Glucuronide | C12H18O10 | 322.26 | Glucuronic acid at 5-position | Metabolite for excretion |
Isosorbide | C6H10O4 | 146.14 | Parent bicyclic structure | Pharmaceutical intermediate |
Isosorbide 5-Mononitrate | C6H9NO6 | 191.14 | Nitrate group at 5-position | Active vasodilator |
Isosorbide 2-Mononitrate | C6H9NO6 | 191.14 | Nitrate group at 2-position | Active vasodilator |
Isosorbide 5-Mononitrate 2-β-D-Glucuronide | C12H17NO12 | 367.26 | Nitrate at 5-position, glucuronide at 2-position | Metabolite for excretion |
Isosorbide 5-β-D-Glucuronide stands out due to its specific glucuronidation at the 5-position, which enhances its solubility and renal clearance compared to other isosorbide derivatives. This specific conjugation pattern is important for its role in the metabolic clearance of isosorbide compounds . The position of the glucuronic acid moiety can significantly influence the compound's recognition by metabolic enzymes and transporters involved in excretion.
Research and Analytical Methods
Detection and Quantification
Various analytical methods have been developed for the detection and quantification of Isosorbide 5-β-D-Glucuronide in biological samples:
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High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for high sensitivity and specificity
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for enhanced detection capabilities
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Enzyme-Linked Immunosorbent Assay (ELISA) for rapid screening
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
These methods allow researchers to track the formation and elimination of Isosorbide 5-β-D-Glucuronide in pharmacokinetic studies and clinical trials. The development of sensitive and specific analytical techniques has been crucial for advancing our understanding of this metabolite's role in drug clearance and metabolism.
Isotopically Labeled Analogs
Isotopically labeled analogs of Isosorbide 5-β-D-Glucuronide have been developed to facilitate research and analytical procedures . These compounds incorporate stable isotopes into the molecular structure, allowing for precise tracking in metabolic studies using techniques like mass spectrometry.
The availability of reference standards such as Isosorbide-5-Mononitrate-13C6-2-Beta-D-Glucuronide has significantly advanced research in isosorbide metabolism and pharmacokinetics, enabling more accurate quantification and identification in complex biological matrices. These labeled compounds serve as internal standards in analytical methods, improving the precision and reliability of measurements.
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